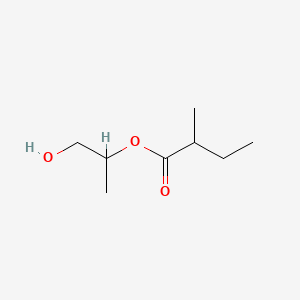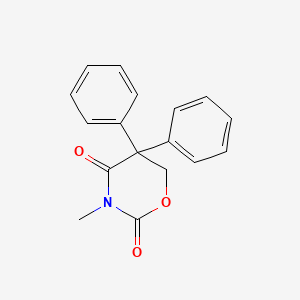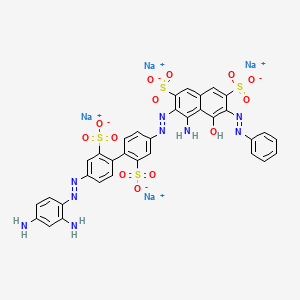
Brexanolone metabolite M139
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brexanolone metabolite M139 is a derivative of brexanolone, a neuroactive steroid that acts as a positive allosteric modulator of gamma-aminobutyric acid type A (GABA-A) receptors. Brexanolone is primarily used in the treatment of postpartum depression, a condition affecting many women after childbirth . The metabolite M139 is one of the key metabolites formed during the metabolism of brexanolone in the human body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of brexanolone metabolite M139 involves several steps, starting from progesterone. The key steps include reduction, oxidation, and functional group modifications to achieve the desired structure. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of brexanolone and its metabolites, including M139, involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to be cost-effective and scalable, ensuring consistent production of high-quality compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Brexanolone metabolite M139 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound. These products are characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .
Wissenschaftliche Forschungsanwendungen
Brexanolone metabolite M139 has several scientific research applications:
Chemistry: Used as a reference compound in the study of steroid metabolism and synthetic pathways.
Biology: Investigated for its role in modulating GABA-A receptors and its effects on neuronal activity.
Medicine: Explored for its potential therapeutic effects in conditions like depression, anxiety, and epilepsy.
Industry: Utilized in the development of new neuroactive steroids and as a quality control standard in pharmaceutical manufacturing
Wirkmechanismus
Brexanolone metabolite M139 exerts its effects by modulating GABA-A receptors, which are key inhibitory neurotransmitter receptors in the brain. By enhancing the inhibitory effects of GABA, M139 helps to restore normal neuronal activity and reduce symptoms of depression and anxiety. The molecular targets include both synaptic and extrasynaptic GABA-A receptors, which promote tonic inhibition and stabilize neuronal networks .
Vergleich Mit ähnlichen Verbindungen
Brexanolone metabolite M139 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Allopregnanolone: Another neuroactive steroid with similar GABA-A receptor modulating effects.
Ganaxolone: A synthetic analog of allopregnanolone used in the treatment of epilepsy and other neurological disorders
This compound stands out due to its specific pharmacokinetic properties and its role in the metabolism of brexanolone, making it a valuable compound in both research and therapeutic contexts .
Eigenschaften
| 29802-94-6 | |
Molekularformel |
C21H34O5S |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H34O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19H,4-12H2,1-3H3,(H,23,24,25)/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI-Schlüssel |
MENQCIVHHONJLU-SYBPFIFISA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







